1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
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Overview
Description
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one is a chemical compound with the molecular formula C10H9F3O3S and a molecular weight of 266.24 g/mol . This compound is part of a suite of reagents developed for late-stage functionalization of pharmaceutically relevant compounds . It is known for its role in generating alkyl radicals under light-mediated, redox-neutral, and catalyst-free conditions .
Preparation Methods
The synthesis of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one involves several steps. One common method includes the reaction of 1-phenyl-2-propanone with trifluoromethanesulfonic anhydride in the presence of a base . The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethylsulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one involves the generation of alkyl radicals under light-mediated conditions . These radicals can then participate in various chemical reactions, such as the Minisci alkylation of aromatics . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one is unique due to its ability to generate alkyl radicals under mild conditions without the need for catalysts . Similar compounds include:
1-Phenyl-2-propanone: A precursor in the synthesis of this compound.
2-((Trifluoromethyl)sulfonyl)-1-phenylpropan-1-one: A related compound with similar reactivity.
1-Phenyl-2-((difluoromethyl)sulfonyl)propan-1-one: Another analog with slightly different chemical properties.
These compounds share similar structural features but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C10H9F3O3S |
---|---|
Molecular Weight |
266.24 g/mol |
IUPAC Name |
1-phenyl-2-(trifluoromethylsulfonyl)propan-1-one |
InChI |
InChI=1S/C10H9F3O3S/c1-7(17(15,16)10(11,12)13)9(14)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
AXSIKYWXZSBRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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